molecular formula C19H15BrN2O4S B11649037 (5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11649037
M. Wt: 447.3 g/mol
InChI Key: JCEPBYXKBLOXQO-OVCLIPMQSA-N
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Description

(5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions using automated reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, dihydropyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action for (5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the bromophenyl and dimethoxybenzylidene groups.

    2-Thioxo-1,3-dihydropyrimidine-4,6-dione: A simpler analog without the substituted aromatic rings.

Uniqueness

(5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the bromophenyl and dimethoxybenzylidene groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H15BrN2O4S

Molecular Weight

447.3 g/mol

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H15BrN2O4S/c1-25-14-7-6-11(16(10-14)26-2)8-15-17(23)21-19(27)22(18(15)24)13-5-3-4-12(20)9-13/h3-10H,1-2H3,(H,21,23,27)/b15-8+

InChI Key

JCEPBYXKBLOXQO-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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